5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol
Overview
Description
5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol: is a chemical compound with the molecular formula C8H6FN3S2 and a molecular weight of 227.28 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2-fluoroaniline with thiosemicarbazide under acidic conditions to form the intermediate 2-fluoro-phenylthiosemicarbazide . This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like or in the presence of a base.
Reduction: Reagents like or .
Major Products:
- Various substituted derivatives from electrophilic substitution reactions .
Disulfides: from oxidation.
Thiol derivatives: from reduction.
Scientific Research Applications
Chemistry: 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic ring and fluorine atom may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 5-(2-Chloro-phenylamino)-[1,3,4]thiadiazole-2-thiol
- 5-(2-Methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
Uniqueness: 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 227.28 g/mol. The structure features a thiadiazole ring substituted with a fluorinated phenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including the target compound, exhibit notable antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole moiety showed significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 μg/mL |
This compound | E. coli | 64 μg/mL |
Other Thiadiazole Derivative | Pseudomonas aeruginosa | 25 μg/mL |
The presence of halogen atoms in the phenyl ring has been shown to enhance the antibacterial efficacy of these compounds .
Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazole derivatives. In particular, compounds containing the thiadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives with a similar structure were effective in inducing apoptosis in HepG-2 liver cancer cells .
Case Study: Cytotoxic Effects on HepG-2 Cells
In vitro assays indicated that treatment with this compound resulted in:
- An increase in the percentage of cells in the G0/G1 phase from 45.86% (untreated) to 52.33%.
- A decrease in cells in the G2/M phase from 17.05% (untreated) to 10.41% after treatment .
These findings suggest that this compound may disrupt the cell cycle and induce apoptosis through mitochondrial pathways.
The mechanism by which thiadiazoles exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, some studies have indicated that these compounds can inhibit monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism .
Table 2: MAO Inhibition Activity
Compound | IC50 (μM) |
---|---|
This compound | Not specified |
Standard Inhibitor (Selegiline) | 0.50 |
This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, suggesting potential applications in treating mood disorders.
Properties
IUPAC Name |
5-(2-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUFJAYNMXNSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNC(=S)S2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351692 | |
Record name | 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73310-96-0 | |
Record name | 73310-96-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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